REACTION_CXSMILES
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[NH2:1]/[C:2](/[CH3:9])=[C:3](/[C:7]#[N:8])\[C:4]([NH2:6])=[S:5].CO.OO>C(Cl)(Cl)Cl>[NH2:6][C:4]1[S:5][N:1]=[C:2]([CH3:9])[C:3]=1[C:7]#[N:8]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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N\C(=C(/C(=S)N)\C#N)\C
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Name
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|
Quantity
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2 L
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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80 mL
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Type
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reactant
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Smiles
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OO
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 3 liter multi-neck flask was equipped
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Type
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CUSTOM
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Details
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A dark, almost homogeneous solution resulted
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Type
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ADDITION
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Details
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On completion of the addition the reaction mixture
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Type
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TEMPERATURE
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Details
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was slowly heated
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Type
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TEMPERATURE
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Details
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to reflux over a period of 30 mins
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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refluxing
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Type
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ADDITION
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Details
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The hot solution was treated with activated carbon
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Type
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FILTRATION
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Details
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filtered through kieselguhr
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Type
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CONCENTRATION
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Details
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The filtrates were then concentrated by evaporation to a volume of about 300 ml
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Type
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ADDITION
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Details
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The concentrated slurry was poured into ice-water (1400-1500 g)
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Type
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WASH
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Details
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the resultant product filtered-off, washed with water (2×150 ml)
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Type
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CUSTOM
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Details
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as dry as possible on the
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Type
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FILTRATION
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Details
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filter
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Type
|
CUSTOM
|
Details
|
finally dried in a vacuum oven at 55° C.
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Reaction Time |
30 min |
Name
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|
Type
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|
Smiles
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NC1=C(C(=NS1)C)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |